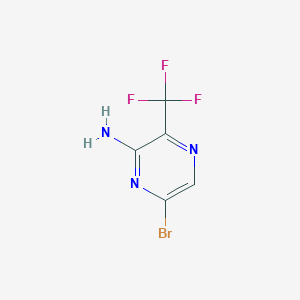
Diethyl (6-chloropyrazin-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(6-chloropyrazin-2-yl)malonate is an organic compound that belongs to the class of malonates, which are esters of malonic acid. This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 6-position and a diethyl malonate moiety at the 2-position. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(6-chloropyrazin-2-yl)malonate typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The general reaction scheme is as follows:
6-chloropyrazine-2-carboxylic acid+diethyl malonateNaOEt, refluxDiethyl 2-(6-chloropyrazin-2-yl)malonate
Industrial Production Methods: Industrial production of Diethyl 2-(6-chloropyrazin-2-yl)malonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(6-chloropyrazin-2-yl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrazine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Condensation Reactions: The malonate moiety can participate in condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and appropriate solvents (e.g., ethanol, methanol) under reflux conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Condensation Reactions: Aldehydes or ketones in the presence of a base such as sodium ethoxide or potassium carbonate.
Major Products:
Nucleophilic Substitution: Substituted pyrazine derivatives.
Hydrolysis: 2-(6-chloropyrazin-2-yl)malonic acid.
Condensation Reactions: β-keto esters.
Scientific Research Applications
Diethyl 2-(6-chloropyrazin-2-yl)malonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-(6-chloropyrazin-2-yl)malonate is primarily based on its ability to undergo various chemical transformations. The compound can interact with biological targets through its reactive functional groups, leading to the formation of covalent bonds with nucleophilic sites in enzymes or receptors. The pyrazine ring and malonate moiety play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Dimethyl 2-(6-chloropyrazin-2-yl)malonate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 2-(6-bromopyrazin-2-yl)malonate: Similar structure but with a bromine atom instead of chlorine.
Diethyl 2-(6-fluoropyrazin-2-yl)malonate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: Diethyl 2-(6-chloropyrazin-2-yl)malonate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activities compared to its analogs. The ethyl ester groups also influence its solubility and reactivity in various chemical reactions.
Properties
CAS No. |
930798-26-8 |
|---|---|
Molecular Formula |
C11H13ClN2O4 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
diethyl 2-(6-chloropyrazin-2-yl)propanedioate |
InChI |
InChI=1S/C11H13ClN2O4/c1-3-17-10(15)9(11(16)18-4-2)7-5-13-6-8(12)14-7/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
KXBMWQMTXIWMII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC(=N1)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


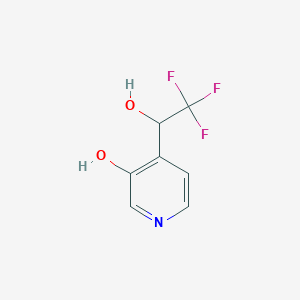
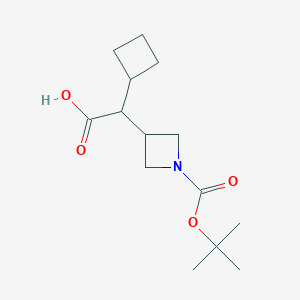


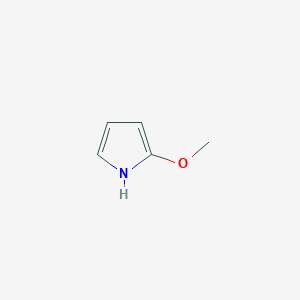
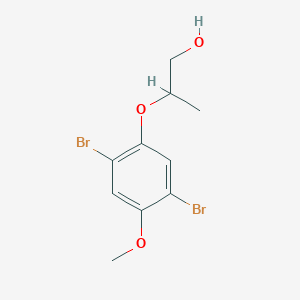
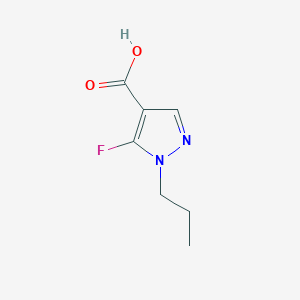

![3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12984282.png)
![6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12984289.png)
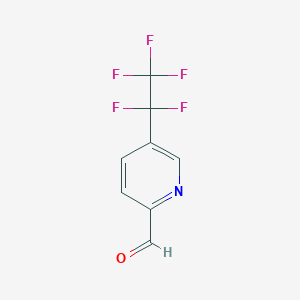
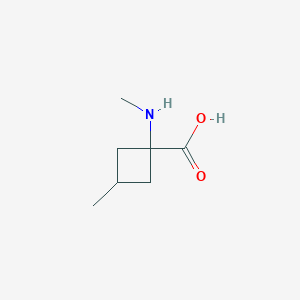
![(E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12984305.png)
